molecular formula C17H20FN7 B15116858 4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Cat. No.: B15116858
M. Wt: 341.4 g/mol
InChI Key: FQFPNSGITPDEJL-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that features a pyrimidine core substituted with ethyl, fluoro, and a piperazine moiety linked to a methylimidazo[1,2-b]pyridazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic synthesisThe final step involves the coupling of the piperazine moiety with the methylimidazo[1,2-b]pyridazine group under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and imidazo[1,2-b]pyridazine-containing molecules. Examples are:

  • 4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-a]pyridazin-6-yl}piperazin-1-yl)pyrimidine
  • 4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-c]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Uniqueness

The uniqueness of 4-Ethyl-5-fluoro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine lies in its specific substitution pattern and the presence of both pyrimidine and imidazo[1,2-b]pyridazine moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C17H20FN7

Molecular Weight

341.4 g/mol

IUPAC Name

6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C17H20FN7/c1-3-13-16(18)17(20-11-19-13)24-8-6-23(7-9-24)15-5-4-14-21-12(2)10-25(14)22-15/h4-5,10-11H,3,6-9H2,1-2H3

InChI Key

FQFPNSGITPDEJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NN4C=C(N=C4C=C3)C)F

Origin of Product

United States

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